REACTION_CXSMILES
|
[CH:1]1([CH:7]([C:13]([O:15]CC)=O)[C:8]([O:10]CC)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(C(C(OCC)=O)[C:23](OCC)=[O:24])C(C)C.[CH3:33][C:34](C)([CH3:43])[CH2:35][C:36]([CH2:41][OH:42])([CH2:39][OH:40])[CH2:37][OH:38]>>[CH:1]1([C:7]([CH2:8][OH:10])([CH2:13][OH:15])[CH2:23][OH:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[CH2:35]([C:36]([CH2:37][OH:38])([CH2:39][OH:40])[CH2:41][OH:42])[CH:34]([CH3:43])[CH3:33]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(C(=O)OCC)C(=O)OCC
|
Name
|
2-(2,2-dimethylpropyl)-2-hydroxymethylpropane-1,3-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(CO)(CO)CO)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(CO)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |